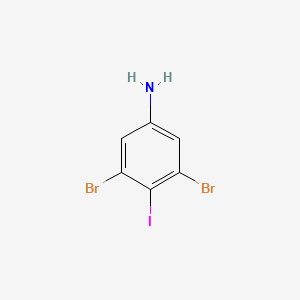

![molecular formula C42H42N2O5S B2388550 L-Lysin, N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(Triphenylmethyl)thio]propyl]- CAS No. 1037589-70-0](/img/structure/B2388550.png)

L-Lysin, N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(Triphenylmethyl)thio]propyl]-

Übersicht

Beschreibung

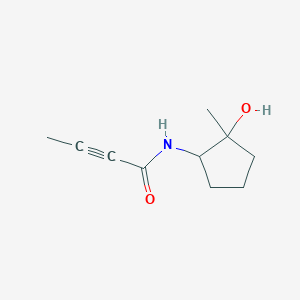

“L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-” is a complex organic compound. It has a molecular formula of C21H24N2O4 . This compound is a derivative of L-Lysine, an essential amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to the L-Lysine molecule . The average mass of the molecule is 368.426 Da and the monoisotopic mass is 368.173615 Da .Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Fmoc-L-Lys(Mpa(Trt))-OH wird bei der Herstellung von Peptid-basierten Hydrogelen (PHGs) . Diese PHGs sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen . Sie werden als Arzneimittel-Abgabesysteme und diagnostische Werkzeuge für die Bildgebung eingesetzt .

Gewebetechnik

Die Fmoc-Derivate einer Reihe von synthetischen, hydrogelbildenden amphipathischen kationischen Peptiden, die einen aliphatischen Bereich und einen Lys-Rest enthalten, wurden als Gerüst für Biodruckanwendungen vorgeschlagen . Unter ihnen fungiert das Fmoc-K3-Hydrogel, das das steifere ist, als potenzielles Material für die Gewebetechnik, das die Zelladhäsion, das Überleben und die Verdopplung vollständig unterstützt .

Gelierungsprozess

Die Fmoc-Derivate der K-Peptid-Reihe behalten ihre Fähigkeit, zu gelieren . Dieser Gelierungsprozess wird nur durch das richtige Gleichgewicht zwischen den Aggregationskräften innerhalb der Peptidsequenzen ermöglicht, wie z. B. van-der-Waals-Kräfte, Wasserstoffbrückenbindungen und π–π-Stacking .

Organogelbildung

Fmoc- oder Boc-monosubstituierte Cyclo(L-Lys-L-Lys)s, die durch die Reaktion von Lysin-cyclischem Dipeptid mit Fmoc-N-Hydroxysuccinimidester (Fmoc-OSu) bzw. Di-tert-butyl-dicarbonat [(Boc)2O] synthetisiert wurden, dienten als Organogelatoren . Diese Organogelatoren ermöglichten die Bildung stabiler, thermoreversibler Organogel in alkoholischen, substituierten Benzol- und chlorierten Lösungsmitteln .

Nanofaser-, Nanoband- und Nanoröhren-Netzwerkstrukturen

Die Beobachtungen mit der Transmissionselektronenmikroskopie (TEM) und der Rasterelektronenmikroskopie (SEM) zeigen, dass sich diese Gelatoren zu dreidimensionalen Nanofaser-, Nanoband- oder Nanoröhren-Netzwerkstrukturen selbstassemblieren .

Fluoreszenzspektrum

Das Fluoreszenzspektrum von Verbindung 2 in 1,2-Dichlorethan und Benzol zeigt, dass der Emissionspeak von Fmoc bei 320 nm rotverschoben ist und die Intensität allmählich abnimmt, während die Intensität des Emissionspeaks bei 460 nm in Abhängigkeit von der Konzentration deutlich zunimmt . Dies deutet auf das Vorhandensein von π-π-Stacking-Wechselwirkungen und die Bildung von J-Typ-Aggregaten hin .

Matrix-Metalloproteinase (MMP)-Forschung

FRET-Peptidsubstrate, die mit Fmoc-L-Lys(Mpa(Trt))-OH synthetisiert werden können, wurden in verschiedenen Anwendungen der Matrix-Metalloproteinase (MMP)-Forschung verwendet . Diese Anwendungen umfassen das Hochdurchsatzscreening (HTS) von kollagenolytischen MMPs, die Identifizierung und Entwicklung selektiver, Exosite-bindender MMP-Inhibitoren sowie die Messung der MMP-Aktivität in biologischen Flüssigkeiten und zellulären Umgebungen .

Synthese von Cyclo(L-Lys-L-Lys)s

Fmoc- oder Boc-monosubstituierte Cyclo(L-Lys-L-Lys)s wurden durch die Reaktion von Lysin-cyclischem Dipeptid mit Fmoc-N-Hydroxysuccinimidester (Fmoc-OSu) bzw. Di-tert-butyl-dicarbonat [(Boc)2O] synthetisiert . Die resultierenden monosubstituierten Cyclo(L-Lys-L-Lys)s dienten als Organogelatoren .

Wirkmechanismus

Target of Action

Fmoc-L-Lys(Mpa(Trt))-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that it is being used to build. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound Fmoc-L-Lys(Mpa(Trt))-OH operates by providing protection to the amino acid Lysine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, while the Mpa(Trt) group protects the side chain amino group . These protecting groups prevent unwanted side reactions during the synthesis process . Once the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final product .

Biochemical Pathways

Fmoc-L-Lys(Mpa(Trt))-OH is involved in the biochemical pathway of peptide synthesis . This process involves the stepwise addition of amino acids to a growing peptide chain. The compound’s role in this pathway is to ensure that the correct peptide sequence is formed by preventing unwanted side reactions .

Pharmacokinetics

Instead, its properties are more relevant to its stability and reactivity in the context of chemical synthesis .

Result of Action

The result of Fmoc-L-Lys(Mpa(Trt))-OH’s action is the successful synthesis of the desired peptide sequence . By protecting specific functional groups on the Lysine amino acid, it allows for the precise assembly of peptide sequences .

Action Environment

The action of Fmoc-L-Lys(Mpa(Trt))-OH is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, solvent, and pH can affect the efficiency of the synthesis process . Optimal conditions are usually determined empirically and can vary depending on the specific sequence being synthesized .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(3-tritylsulfanylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N2O5S/c46-40(27-29-51-43(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)44-28-15-14-26-39(41(47)48)45-42(49)50-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-13,16-25,38-39H,14-15,26-30H2,(H,44,46)(H,45,49)(H,47,48)/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDYYMRTBHTZGO-KDXMTYKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123303 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1037589-70-0 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037589-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide](/img/structure/B2388470.png)

![1-(2-hydroxyethyl)-5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2388471.png)

![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2388478.png)